1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene
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Overview
Description
1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F3IO3. It is a derivative of benzene, featuring methoxy, iodo, and trifluoromethoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene involves the reaction of 1,3-dimethoxybenzene with iodine and trifluoromethoxy reagents. The process typically includes:
Methoxylation: The addition of methoxy groups to the benzene ring.
The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzene derivatives .
Scientific Research Applications
1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: The compound’s unique substituents make it a valuable intermediate in the development of pharmaceuticals.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as fluorinated polymers.
Chemical Biology: The compound can be used to study biological processes and interactions at the molecular level
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism may involve interactions with biological targets, such as enzymes or receptors, through its functional groups. The trifluoromethoxy group, in particular, can enhance the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-iodo-2-(trifluoromethoxy)benzene: Similar structure but with a bromine atom instead of a methoxy group.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a fluorine atom and a trifluoromethyl group instead of methoxy groups.
4-(Trifluoromethoxy)iodobenzene: Lacks the methoxy groups, making it less complex.
Uniqueness
1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a versatile intermediate in various chemical processes .
Properties
Molecular Formula |
C9H8F3IO3 |
---|---|
Molecular Weight |
348.06 g/mol |
IUPAC Name |
1-iodo-2,4-dimethoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F3IO3/c1-14-6-4-3-5(13)7(15-2)8(6)16-9(10,11)12/h3-4H,1-2H3 |
InChI Key |
CNKKOFWBYOESPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)OC)OC(F)(F)F |
Origin of Product |
United States |
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